AT1 Receptor Binding Affinity: 12-Fold Greater Potency Than Losartan in Human Recombinant Receptors
In competitive radioligand binding assays using human recombinant AT1 receptors, KR-31080 (SK-1080) demonstrated a median inhibitory concentration (IC50) of 1.01 nM, representing a 12-fold higher potency compared to losartan, which exhibited an IC50 of 12.3 nM under identical assay conditions [1]. Both compounds showed no significant binding to AT2 receptors (IC50 >10 µM). The Hill coefficient for KR-31080 was 0.96, indicating a single binding site interaction similar to losartan, yet the magnitude of affinity difference directly translates to a lower required concentration for receptor occupancy [1].
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 1.01 nM |
| Comparator Or Baseline | Losartan: 12.3 nM |
| Quantified Difference | 12-fold greater potency (lower IC50) |
| Conditions | Human recombinant AT1 receptor, [125I]-[Sar1, Ile8]-angiotensin II radioligand binding assay |
Why This Matters
Higher receptor affinity enables lower dosing and potentially reduced off-target effects in experimental models, making KR-31080 preferable for studies requiring potent AT1 blockade without confounding receptor interactions.
- [1] Lee SH, Jung YS, Lee BH, Yun SI, Yoo SE, Shin HS. Characterization of angiotensin II antagonism displayed by SK-1080, a novel nonpeptide AT1-receptor antagonist. J Cardiovasc Pharmacol. 1999 Mar;33(3):367-74. doi: 10.1097/00005344-199903000-00004. PMID: 10069670. View Source
